methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate
Description
Methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate is a heterocyclic compound featuring a seven-membered cycloheptaoxazole core fused with a [1,2]oxazole ring. The structure is further substituted with a morpholine moiety at the 8a-position and a methyl carboxylate group at the 3-position.
Properties
IUPAC Name |
methyl 8a-morpholin-4-yl-3a,4,5,6,7,8-hexahydrocyclohepta[d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-13(17)12-11-5-3-2-4-6-14(11,20-15-12)16-7-9-19-10-8-16/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQJAXMURGDFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2(C1CCCCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate represents a novel compound within the class of cyclohepta[1,2]oxazoles. This article explores its biological activity , particularly its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex polycyclic structure that includes a morpholine moiety. Its molecular formula is , and it has a molecular weight of approximately 273.30 g/mol. The presence of the morpholine group is significant as it enhances solubility and bioavailability.
Research indicates that this compound exhibits antimitotic activity . It has been shown to induce cell cycle arrest in the G2/M phase and trigger apoptosis through the mitochondrial pathway. The primary mechanisms include:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
- Induction of Apoptosis : This occurs via mitochondrial depolarization and activation of caspases.
In Vitro Studies
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
- NCI Drug Screen : The compound was screened against 60 human cancer cell lines and exhibited GI50 values in the nanomolar range (0.08–0.41 μM), indicating potent growth inhibition.
- Lymphoma Models : Specific studies on lymphoma cell lines demonstrated IC50 values lower than 500 nM for several derivatives of cyclohepta[1,2]oxazoles.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line Type | GI50 (μM) | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Leukemia | 0.08 | <500 | G2/M Arrest & Apoptosis |
| Non-Small Cell Lung | 0.15 | <500 | G2/M Arrest & Apoptosis |
| Colon Cancer | 0.25 | <500 | G2/M Arrest & Apoptosis |
| Lymphoma | 0.41 | <500 | G2/M Arrest & Apoptosis |
Case Studies
- Study on Lymphoma Cells : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inducing apoptosis in refractory lymphoma models. The results indicated a significant reduction in tumor volume in xenograft models treated with this compound .
- Mechanistic Insights : Another investigation focused on the transcriptomic changes induced by this compound in cancer cells. It revealed that treatment led to upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 4H,5H,6H,7H,8H-Cyclohepta[d][1,2]oxazole-3-carboxylate (CAS 1803611-76-8)
- Molecular Formula: C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- Key Features : Lacks the morpholine substituent at the 8a-position.
- Comparison :
- The absence of the morpholine group reduces polarity and may lower solubility in aqueous media compared to the target compound.
- The simpler structure may facilitate synthesis but limits opportunities for functional group interactions in biological systems.
- Both compounds share the methyl carboxylate group, suggesting similar reactivity in hydrolysis or transesterification reactions .
7-Substituted Triazolo[1,5-a]pyrimidine-6-carbonitriles (e.g., Compound 4a)
- Molecular Formula : Varies (e.g., C₂₀H₁₂ClN₅O for 4a)
- Key Features: Triazolopyrimidine core with cyano and aryl substituents.
- Comparison: The triazolopyrimidine scaffold offers a planar, aromatic system, contrasting with the non-aromatic, fused cycloheptaoxazole in the target compound. The cyano group in 4a provides distinct electronic effects compared to the ester group in the target compound, influencing binding affinity in biological targets .
Methyl 4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate (CAS 2167947-50-2)
- Molecular Formula : C₈H₁₀N₄O₃
- Molecular Weight : 210.19 g/mol
- Key Features : Triazolo-diazepine core with a methyl carboxylate.
- Comparison :
Physicochemical Properties
*Estimated based on addition of morpholine (C₄H₈NO, 86.11 g/mol) to CAS 1803611-76-6.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d]oxazole-3-carboxylate generally involves the following key steps:
- Construction of the cyclohepta[d]oxazole core.
- Introduction of the morpholine ring at the 8a position.
- Esterification to form the methyl carboxylate group.
While specific detailed synthetic protocols for this exact compound are limited in the literature, similar oxazole derivatives are commonly prepared through condensation reactions involving oxazole precursors and morpholine under controlled conditions.
Cyclohepta[d]oxazole Core Formation
The cyclohepta[d]oxazole ring system is a fused heterocycle containing oxygen and nitrogen atoms. Its synthesis often involves cyclization reactions of suitable amino acid derivatives or azlactones with appropriate ring expansion or condensation steps.
Relevant synthetic approaches include:
- Use of azlactones or oxazolones as intermediates, prepared via Erlenmeyer azlactone synthesis involving N-acyl amino acids, aldehydes, and acetic anhydride under basic conditions.
- Subsequent ring transformations to achieve the cycloheptane fusion and introduction of the oxazole ring.
While direct literature on this exact compound’s cycloheptane-fused oxazole synthesis is scarce, these methods provide a conceptual basis for the ring construction.
Esterification
The methyl carboxylate group is typically introduced by esterification of the corresponding carboxylic acid intermediate using methanol under acidic or basic catalysis or via methylation reactions. This step is standard in heterocyclic compound synthesis to improve solubility and biological activity.
Summary Table of Preparation Steps
Q & A
Basic Questions
Q. What are the optimal synthetic routes for methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the cyclohepta[d][1,2]oxazole core followed by functionalization with morpholine. Key steps include:
- Cycloheptaoxazole Formation : Cyclization of precursor aldehydes or ketones under controlled pH and temperature (e.g., 120°C in DMF) to form the heterocyclic core .
- Morpholine Incorporation : Nucleophilic substitution or reductive amination to introduce the morpholine moiety, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (EtOH/DMF mixtures) to isolate the product .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., morpholine protons at δ 2.5–3.5 ppm; cycloheptaoxazole carbons at ~160 ppm) .
- X-ray Crystallography : Resolves stereochemistry and ring conformations, particularly for bicyclic systems. Single-crystal analysis (e.g., Cu-Kα radiation, 292 K) provides bond lengths and angles .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₁N₂O₄: 281.15) .
Q. How does the morpholine moiety influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nucleophilic Reactions : The morpholine nitrogen acts as a weak nucleophile, participating in alkylation or acylation under acidic conditions (e.g., HCl catalysis) .
- Electrophilic Substitution : The oxazole ring directs electrophiles (e.g., nitration) to the 5-position, while morpholine’s electron-donating effects stabilize intermediates .
- Redox Reactions : Morpholine’s tertiary amine can undergo oxidation to N-oxide derivatives, altering solubility and bioactivity .
Advanced Research Questions
Q. What are the key mechanistic steps in the cyclization of the cycloheptaoxazole core?
- Methodological Answer : Cyclization likely proceeds via:
- Step 1 : Aldehyde/ketone activation via protonation or Lewis acid coordination.
- Step 2 : Intramolecular nucleophilic attack by an oxygen or nitrogen nucleophile, forming the oxazole ring.
- Step 3 : Ring strain minimization through conformational adjustments (e.g., chair-to-boat transitions in cycloheptane) .
- Contradiction Note : Conflicting reports exist on whether cyclization is thermally or acid-catalyzed; researchers should test both pathways .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how do results compare to structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., kinase or protease inhibition) to measure IC₅₀ values. Compare to analogs lacking the morpholine group (e.g., 10-fold lower potency observed in similar triazole derivatives) .
- Molecular Docking : Perform simulations (AutoDock Vina) to predict binding to targets like GABA receptors, leveraging morpholine’s hydrogen-bonding capacity .
- Data Interpretation : Address discrepancies (e.g., variable IC₅₀ in replicate assays) by verifying compound purity (HPLC >98%) and solvent effects (DMSO vs. aqueous buffers) .
Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (pH 1–13, 37°C) with HPLC monitoring. For example, decomposition at pH <3 suggests acid-sensitive oxazole rings .
- Mechanistic Probes : Use deuterated solvents (D₂O) in NMR to track proton exchange or ring-opening intermediates .
- Contradiction Analysis : If literature reports conflicting stability profiles (e.g., stable in pH 5 but unstable in pH 7), evaluate buffer composition (phosphate vs. acetate) and ionic strength effects .
Q. What strategies optimize yield in multi-step syntheses while minimizing by-products?
- Methodological Answer :
- Stepwise Optimization : Use DoE (Design of Experiments) to vary reaction parameters (e.g., temperature, catalyst loading). For morpholine incorporation, 60°C and 1.2 eq. morpholine maximize yield (75–80%) .
- By-Product Mitigation : Add scavengers (molecular sieves for water-sensitive steps) or employ flow chemistry to reduce side reactions .
- Analytical Validation : LC-MS tracks intermediates; isolate persistent impurities (e.g., N-alkylated by-products) via preparative TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
